Cas no 59865-15-5 (Dihydro Cyclosporin A)
Dihydro Cyclosporin A Chemical and Physical Properties
Names and Identifiers
-
- Cyclosporin A,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]-
- Dihydro Cyclosporin A
- (3R,4R)-3-Hydroxy-4,N-dimethyl-5-propylcyclo[L-Nva-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-]
- (3R,4R)-3-Hydroxy-N-methyl-5-propylcyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu
- <DH-MeBmt>cyclosporin
- 6-[(2S,3R,4R)-3-Hydroxy-4-Methyl-2-(MethylaMino)octanoic acid]cyclosporin A
- dihydro-CSA
- Dihydrocyclosporin
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Dihydrociclosporin A; 6-[(2S,3R,4R)-3-Hydroxy-4-methyl-2-(methylamino)octanoic acid]cyclosporin A; 6-[(3R,4R)-3-Hydroxy-N,4-dimethyl-L-2-aminooctanoic acid]cyclosporin A; 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane, cyclic peptide deriv.; Cyclosporin A, dihydro-; Dihydrocyclosporin A
- 2x2c
- Dihydrocyclosporine A
- GLXC-10771
- 59865-15-5
- EX-A2541
- CS-0103039
- (3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Dihydrocyclosporin A
- AKOS040751574
- A899803
- HY-P1957
- AC-35854
- 3eov
-
- MDL: MFCD08458303
- Inchi: 1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
- InChI Key: TYFOVYYNQGNDKH-HHPJSCBPSA-N
- SMILES: O[C@H]([C@H](C)CCCC)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@H](C(N[C@H](C(N(C)[C@H](C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@@H](CC(C)C)C(N(C)[C@H](C(N(C)[C@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)=O)=O)=O)CC(C)C)=O)C(C)C)=O)CC(C)C)=O)=O)CC)=O
Computed Properties
- Exact Mass: 1203.86000
- Monoisotopic Mass: 1203.857
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 85
- Rotatable Bond Count: 16
- Complexity: 2280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 279A^2
- XLogP3: 8.2
Experimental Properties
- Density: 1.012±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 120-125?C
- Boiling Point: 1285.3°C at 760 mmHg
- Flash Point: 731.1°C
- Refractive Index: 1.464
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 278.80000
- LogP: 4.37350
Dihydro Cyclosporin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448865-5mg |
Dihydro Cyclosporin A |
59865-15-5 | 5mg |
$ 176.00 | 2023-09-07 | ||
| TRC | D448865-10mg |
Dihydro Cyclosporin A |
59865-15-5 | 10mg |
$ 259.00 | 2023-09-07 | ||
| TRC | D448865-25mg |
Dihydro Cyclosporin A |
59865-15-5 | 25mg |
$586.00 | 2023-05-18 | ||
| TRC | D448865-50mg |
Dihydro Cyclosporin A |
59865-15-5 | 50mg |
$ 1086.00 | 2023-09-07 | ||
| TRC | D448865-100mg |
Dihydro Cyclosporin A |
59865-15-5 | 100mg |
$1957.00 | 2023-05-18 | ||
| TargetMol Chemicals | T31467-5mg |
Dihydrocyclosporin A |
59865-15-5 | 99.50% | 5mg |
¥ 1930 | 2024-07-20 | |
| TargetMol Chemicals | T31467-10mg |
Dihydrocyclosporin A |
59865-15-5 | 99.50% | 10mg |
¥ 2790 | 2024-07-20 | |
| TargetMol Chemicals | T31467-25mg |
Dihydrocyclosporin A |
59865-15-5 | 99.50% | 25mg |
¥ 4630 | 2024-07-20 | |
| BioAustralis | BIA-D1252-1mg |
Dihydrocyclosporin A |
59865-15-5 | >95% by HPLC | 1mg |
$150.00 | 2025-08-06 | |
| BioAustralis | BIA-D1252-5mg |
Dihydrocyclosporin A |
59865-15-5 | >95% by HPLC | 5mg |
$525.00 | 2025-08-06 |
Dihydro Cyclosporin A Suppliers
Dihydro Cyclosporin A Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Dihydro Cyclosporin A
Dihydro Cyclosporin A (CAS No. 59865-15-5): A Comprehensive Overview of Its Pharmaceutical Applications and Recent Research Findings
Dihydro Cyclosporin A, chemically designated as [(E)-11-oxo-1,4-dithia-1,8-diazaspiro[4.5]decan-2-yl]methyl cyclopropylcarboxylate, is a derivative of the well-known immunosuppressant cyclosporine A (CsA). With the CAS number 59865-15-5, this compound has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and therapeutic potential. Dihydro Cyclosporin A is synthesized through a series of chemical modifications aimed at enhancing its pharmacological efficacy while reducing certain side effects associated with its parent compound.
The primary pharmacological mechanism of action for Dihydro Cyclosporin A involves the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase that plays a crucial role in the activation of T-cells. By binding to the immunophilin cyclophilin, Dihydro Cyclosporin A prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby inhibiting the transcription of interleukin-2 and other pro-inflammatory cytokines. This immunosuppressive effect makes it a valuable compound in the treatment of organ transplantation rejection and autoimmune diseases.
Recent research has focused on optimizing the pharmacokinetic profile of Dihydro Cyclosporin A to improve patient compliance and reduce systemic side effects. Studies have demonstrated that modifications in the chemical structure, such as the introduction of a hydroxyl group at the 11-position, can enhance oral bioavailability and prolong half-life. Additionally, novel formulations incorporating nanotechnology have shown promise in targeted drug delivery systems, allowing for more precise control over therapeutic concentrations.
In clinical trials, Dihydro Cyclosporin A has been evaluated for its efficacy in treating various autoimmune conditions, including rheumatoid arthritis and psoriasis. Preliminary results indicate that it may offer a more tolerable alternative to traditional immunosuppressants by exhibiting reduced nephrotoxicity and neurotoxicity. Furthermore, its potential role in modulating inflammatory pathways has opened up new avenues for treating chronic inflammatory diseases.
The synthesis of Dihydro Cyclosporin A involves multi-step organic reactions, including cyclization, alkylation, and esterification. Advanced synthetic methodologies such as asymmetric catalysis have been employed to achieve high enantiomeric purity, which is critical for maintaining therapeutic efficacy. The use of green chemistry principles in its production has also been explored to minimize environmental impact, with solvent-free reactions and biocatalytic processes gaining traction.
Advances in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of Dihydro Cyclosporin A using molecular modeling techniques. This has facilitated the design of more effective derivatives with improved pharmacokinetic properties. Additionally, high-throughput screening methods have been utilized to identify new analogs with enhanced therapeutic profiles.
The future prospects for Dihydro Cyclosporin A include its application in combination therapies with other immunomodulatory agents to achieve synergistic effects. Investigational studies are also exploring its potential in oncology, where it may help regulate immune responses in cancer patients undergoing immunotherapy treatments. The development of prodrugs that enhance bioavailability while maintaining therapeutic activity is another area of active research.
Regulatory considerations for Dihydro Cyclosporin A involve stringent quality control measures to ensure consistency and safety across different formulations. Collaborative efforts between academia and industry are essential to navigate regulatory pathways efficiently and bring this promising compound to market. Public health initiatives focusing on patient education regarding proper usage and monitoring are also crucial for maximizing therapeutic benefits.
In summary, Dihydro Cyclosporin A (CAS No. 59865-15-5) represents a significant advancement in immunosuppressive therapy with potential applications across multiple medical disciplines. Ongoing research continues to uncover new mechanisms of action and optimize its pharmacological properties, ensuring that it remains at the forefront of pharmaceutical innovation.
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